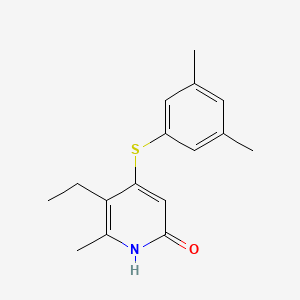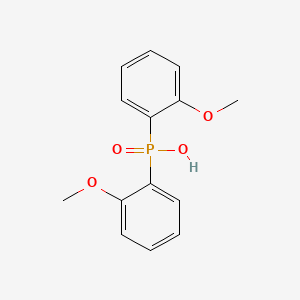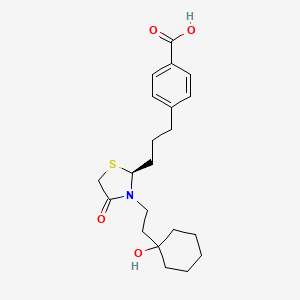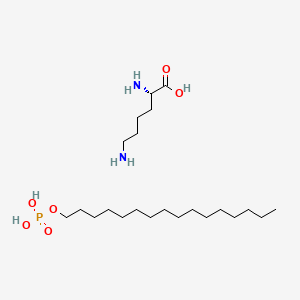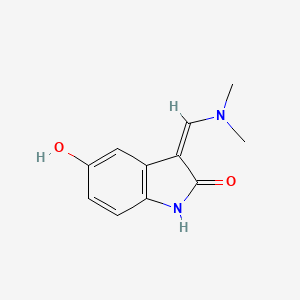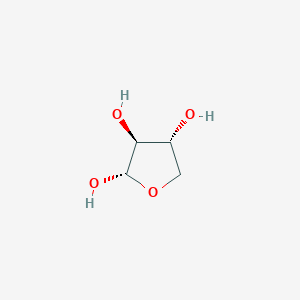
alpha-d-Threofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-d-Threofuranose is a furanose form of the sugar threose. It is a four-carbon monosaccharide with the molecular formula C4H8O4. This compound is a stereoisomer of threose, specifically the alpha anomer of d-threofuranose. It is characterized by its furanose ring structure, which is a five-membered ring containing four carbon atoms and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-d-Threofuranose can be synthesized through various synthetic routes. One common method involves the reduction of threose, which is an open-chain form of the sugar. The reduction process typically uses reducing agents such as sodium borohydride (NaBH4) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymes like aldolases can catalyze the formation of furanose rings from simpler sugar precursors. This method is advantageous due to its specificity and mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-d-Threofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming compounds like threonic acid.
Reduction: Reduction reactions can further reduce the sugar to form sugar alcohols.
Substitution: Hydroxyl groups in this compound can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Acyl chlorides and alkyl halides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Threonic acid and other oxidized derivatives.
Reduction: Sugar alcohols such as threitol.
Substitution: Various substituted furanose derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Alpha-d-Threofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of alpha-d-Threofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolic intermediates. The molecular targets include enzymes like aldolases and glycosidases, which catalyze the formation and breakdown of furanose rings.
Vergleich Mit ähnlichen Verbindungen
Alpha-d-Threofuranose can be compared with other similar compounds such as:
Beta-d-Threofuranose: Another anomer of threofuranose with different stereochemistry.
Alpha-d-Ribofuranose: A five-carbon sugar with a similar furanose ring structure but an additional carbon atom.
Beta-d-Ribofuranose: The beta anomer of ribofuranose with different stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a furanose ring. This structural uniqueness influences its reactivity and interaction with biological molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
80877-72-1 |
|---|---|
Molekularformel |
C4H8O4 |
Molekulargewicht |
120.10 g/mol |
IUPAC-Name |
(2S,3S,4R)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m1/s1 |
InChI-Schlüssel |
FMAORJIQYMIRHF-UZBSEBFBSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](O1)O)O)O |
Kanonische SMILES |
C1C(C(C(O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


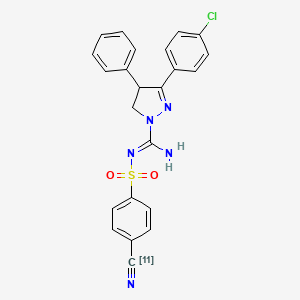
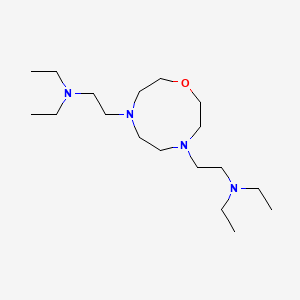
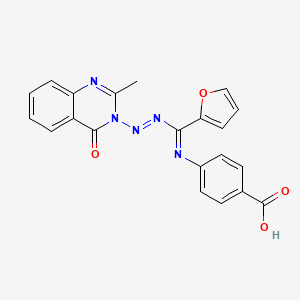
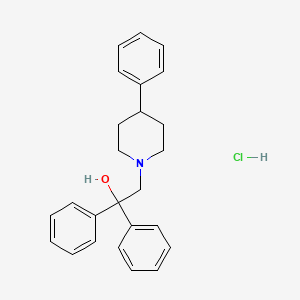
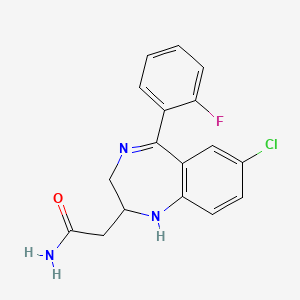
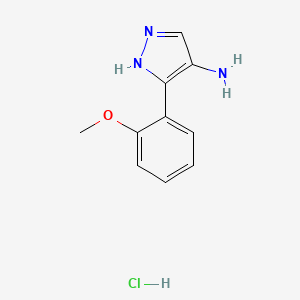
![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)
